molecular formula C11H8Cl2N2 B2704350 5-Chloro-3-(4-chlorophenyl)pyridin-2-amine CAS No. 945624-15-7

5-Chloro-3-(4-chlorophenyl)pyridin-2-amine

Cat. No.: B2704350
CAS No.: 945624-15-7
M. Wt: 239.1
InChI Key: ZHVBLWQRCJXEBN-UHFFFAOYSA-N
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Description

5-Chloro-3-(4-chlorophenyl)pyridin-2-amine is an organic compound that belongs to the class of halogenated aromatic amines It features a pyridine ring substituted with chlorine and an amine group, as well as a chlorinated phenyl ring

Scientific Research Applications

5-Chloro-3-(4-chlorophenyl)pyridin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific properties.

    Biological Studies: It serves as a probe in biological studies to understand the interaction of halogenated aromatic amines with biological systems.

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that it can be harmful if swallowed or in contact with skin, can cause skin and eye irritation, and may cause respiratory irritation .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(4-chlorophenyl)pyridin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-chlorobenzonitrile and 2-chloropyridine.

    Nucleophilic Substitution: The 4-chlorobenzonitrile undergoes nucleophilic substitution with 2-chloropyridine in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF).

    Reduction: The resulting intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(4-chlorophenyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Reactions typically occur in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and a suitable solvent.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)pyridin-2-amine: Lacks the chlorine substitution on the pyridine ring.

    5-Bromo-3-(4-chlorophenyl)pyridin-2-amine: Contains a bromine atom instead of chlorine on the pyridine ring.

    5-Chloro-3-(4-fluorophenyl)pyridin-2-amine: Contains a fluorine atom instead of chlorine on the phenyl ring.

Uniqueness

5-Chloro-3-(4-chlorophenyl)pyridin-2-amine is unique due to the presence of chlorine atoms on both the pyridine and phenyl rings. This dual substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its analogs.

Properties

IUPAC Name

5-chloro-3-(4-chlorophenyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2/c12-8-3-1-7(2-4-8)10-5-9(13)6-15-11(10)14/h1-6H,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVBLWQRCJXEBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N=CC(=C2)Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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